1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone chemical properties
1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone chemical properties
An In-Depth Technical Guide to 1-(1,4-Diazepan-1-yl)-2-(3-fluorophenyl)ethanone: Synthesis, Physicochemical Profiling, and Application
Executive Summary
In modern medicinal chemistry, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream therapeutic candidates. 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone (CAS: 1016713-62-4) is a highly versatile, bifunctional intermediate that merges the privileged 1,4-diazepane (homopiperazine) scaffold with a metabolically robust 3-fluorophenylacetic acid moiety. This whitepaper provides a comprehensive analysis of its chemical properties, mechanistic synthesis, and utility in drug discovery, specifically tailored for researchers developing CNS agents, kinase inhibitors, and sigma receptor ligands.
Structural & Physicochemical Profiling
The architectural value of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone lies in its dual nature: an amide-linked lipophilic tail and a secondary aliphatic amine. The 1,4-diazepane ring—a seven-membered, one-carbon homologue of piperazine—imparts greater conformational flexibility and alters the spatial vectors of N1/N4 substituents. This flexibility is frequently leveraged to optimize target residence time and mitigate hERG channel blocking liabilities common to rigid piperazine derivatives [INDEX]. Furthermore, the meta-fluoro substitution on the phenyl ring acts as a bioisosteric shield, blocking CYP450-mediated aromatic oxidation while providing a distinct vector for halogen bonding within target binding pockets.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethan-1-one |
| CAS Number | 1016713-62-4 |
| Molecular Formula | C₁₃H₁₇FN₂O |
| Molecular Weight | 236.29 g/mol |
| Physical State | Oil (at room temperature) |
| Hydrogen Bond Donors | 1 (Secondary amine) |
| Hydrogen Bond Acceptors | 2 (Amide carbonyl, Fluorine) |
| Topological Polar Surface Area (TPSA) | ~32.3 Ų |
Mechanistic Synthesis & Workflow
The synthesis of this building block relies on a highly efficient amide coupling between 1-Boc-1,4-diazepane and 2-(3-fluorophenyl)acetic acid, followed by acidic deprotection.
Causality in Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-Diisopropylethylamine). While standard carbodiimides (e.g., EDC) are cheaper, HATU is explicitly chosen here due to its superior kinetics when reacting with secondary amines. The HOAt leaving group generated by HATU features a pyridine nitrogen that provides neighboring-group participation, accelerating the aminolysis step and minimizing unreacted starting material[1].
Following the coupling, the Boc (tert-butyloxycarbonyl) protecting group is removed using TFA (Trifluoroacetic acid) in dichloromethane. A critical basic workup is then required to convert the resulting trifluoroacetate salt back into the free secondary amine, ensuring it is nucleophilic and ready for downstream functionalization.
Figure 1: Synthetic workflow for 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone.
Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Analytical checkpoints are embedded to confirm reaction progression without relying solely on final-stage characterization.
Step 1: HATU-Mediated Amide Coupling
-
Preparation: Dissolve 2-(3-fluorophenyl)acetic acid (1.0 eq, 15.4 g, 100 mmol) and DIPEA (3.0 eq, 52.3 mL, 300 mmol) in anhydrous DMF (150 mL) under an inert nitrogen atmosphere at 0 °C.
-
Activation: Add HATU (1.1 eq, 41.8 g, 110 mmol) portion-wise. Stir for 15 minutes at 0 °C to allow the formation of the active HOAt ester.
-
Coupling: Add 1-Boc-1,4-diazepane (1.05 eq, 21.0 g, 105 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Checkpoint 1 (TLC & LC-MS): Sample the reaction. TLC (Hexanes/EtOAc 1:1) should show complete consumption of the UV-active acid. LC-MS must confirm the presence of the Boc-protected intermediate (
). -
Workup: Quench with saturated aqueous NaHCO₃ (200 mL). Extract with EtOAc (3 x 150 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine), brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2: Boc Deprotection & Freebasing
-
Deprotection: Dissolve the crude Boc-intermediate in anhydrous DCM (100 mL). Cool to 0 °C and slowly add TFA (50 mL). Stir at room temperature for 2 hours.
-
Validation Checkpoint 2 (TLC): TLC (DCM/MeOH 9:1) should reveal a baseline spot. Staining with Ninhydrin and heating will yield a deep purple/blue color, confirming the presence of the exposed secondary amine.
-
Freebasing (Critical): Concentrate the mixture to remove excess TFA. Redissolve the oily residue in DCM (150 mL) and wash vigorously with 2M NaOH until the aqueous layer pH is >10.
-
Isolation: Extract the aqueous layer with additional DCM (2 x 100 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone as a pale yellow oil.
-
Final Validation: LC-MS must show a dominant peak at
.
Pharmacological Relevance & Downstream Applications
The free secondary amine of 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone is a highly reactive nucleophile, serving as a launchpad for diverse chemical libraries.
-
CNS Therapeutics: 1,4-diazepane derivatives are heavily utilized in the design of neuroprotective agents and antipsychotics. Recent structure-activity relationship (SAR) studies have demonstrated that bulky, lipophilic diazepane derivatives exhibit high affinity for Sigma-1 (
) receptors, which are critical targets for neurodegenerative diseases [2]. -
Kinase Inhibitors: The compound can undergo Buchwald-Hartwig amination or SNAr reactions with heteroaryl halides to generate hinge-binding kinase inhibitors. The 3-fluorophenyl group often occupies hydrophobic pockets (e.g., the DFG-out pocket in Type II inhibitors), enhancing both potency and selectivity.
Figure 2: Downstream functionalization and therapeutic target pathways.
By utilizing 1-(1,4-diazepan-1-yl)-2-(3-fluorophenyl)ethanone, drug development professionals can bypass multi-step core syntheses, directly accessing advanced chemical space with a scaffold already optimized for metabolic stability and conformational adaptability [3].
References
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[Link]
-
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters.[Link]
-
New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances.[Link]
